1-(7-amino-1H-indol-3-yl)ethanone
Description
Significance of Indole (B1671886) Scaffolds in Synthetic Chemistry and Medicinal Chemistry Research
The indole nucleus, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental component of numerous natural products and synthetic compounds with significant pharmacological activities. ijpsr.comnih.gov Its structural versatility allows for a wide range of chemical modifications, enabling chemists to fine-tune the biological properties of indole-containing molecules. nih.gov This has led to the development of a multitude of drugs and drug candidates for treating a wide spectrum of diseases, including cancer, infections, inflammatory conditions, and neurological disorders. nih.govresearchgate.net
The indole scaffold's importance is underscored by its presence in essential biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov The ability of indole derivatives to interact with various biological targets, such as enzymes and receptors, has cemented their role in drug discovery. mdpi.comnih.gov Consequently, the synthesis and functionalization of indole rings remain a vibrant area of research, with chemists continuously developing novel methods to access diverse indole derivatives. researchgate.net
Research Context of 7-Aminoindoles as Key Synthetic Intermediates and Biological Probes
Within the broad class of indole derivatives, 7-aminoindoles have emerged as particularly valuable synthetic intermediates. researchgate.net The amino group at the 7-position of the indole ring provides a reactive handle for further chemical transformations, allowing for the introduction of various substituents and the construction of more complex molecular architectures. This strategic placement of the amino group can significantly influence the electronic properties and biological activity of the resulting molecules.
Researchers have utilized 7-aminoindoles as precursors for the synthesis of a range of bioactive compounds. For instance, they serve as key building blocks for certain kinase inhibitors and other targeted therapies. researchgate.net Furthermore, the unique properties of 7-aminoindoles make them suitable for use as biological probes, aiding in the study of cellular processes and disease mechanisms. The development of efficient synthetic routes to access 7-aminoindoles is therefore of considerable interest to the scientific community. uni-rostock.de
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(7-amino-1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-6(13)8-5-12-10-7(8)3-2-4-9(10)11/h2-5,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLFNQZCQWYKLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activities and Structure Activity Relationship Sar Studies
Exploration of Pharmacological Target Interactions
Research into 1-(7-amino-1H-indol-3-yl)ethanone has revealed its capacity to modulate the function of several key proteins involved in physiological and pathological processes. The following sections delineate the specific interactions that have been explored.
Ligand-Receptor Binding Studies
The ability of this compound and its analogs to bind to various receptor systems has been a primary focus of study, with significant findings in the realms of nicotinic acetylcholine (B1216132), NMDA, and cannabinoid receptors.
Derivatives of this compound have been synthesized and evaluated for their modulatory effects on nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various cognitive functions and are implicated in neurological disorders. Structure-activity relationship (SAR) studies have shown that modifications to the core indole (B1671886) structure can significantly influence binding affinity and functional activity at different nAChR subtypes. For instance, the introduction of various substituents on the amino group or the indole ring can alter the compound's selectivity and potency.
The N-methyl-D-aspartate (NMDA) receptor, particularly its GluN2B subunit, is a critical target for therapeutic intervention in conditions such as neurodegenerative diseases and chronic pain. Indole derivatives, including those related to this compound, have been investigated as potential antagonists for the GluN2B subunit. The binding of these compounds can allosterically modulate receptor function, offering a potential mechanism for neuroprotection.
The endocannabinoid system, with its primary receptors CB1R and CB2R, is involved in regulating a wide array of physiological processes. Researchers have explored indole-based compounds as ligands for these receptors. While direct studies on this compound itself are limited in this context, related indole structures have been shown to act as cannabinoid receptor agonists or antagonists. The SAR in this class of compounds often depends on the nature of the substituents at the 1 and 3 positions of the indole ring.
Enzyme Inhibition Mechanisms
In addition to receptor binding, this compound and its derivatives have been examined for their ability to inhibit the activity of specific enzymes, highlighting their potential as antimicrobial agents.
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs. Certain indole derivatives have demonstrated inhibitory activity against this enzyme. The mechanism of inhibition often involves the compound binding to the enzyme in a manner that prevents it from carrying out its supercoiling and decatenation functions, ultimately leading to bacterial cell death. The ethanone (B97240) moiety and the amino group of this compound are thought to play a role in the interaction with the enzyme's active site.
Data Tables
Table 1: Summary of Pharmacological Target Interactions
| Target | Interaction Type | Potential Application |
| Nicotinic Acetylcholine Receptors (nAChRs) | Modulation | Neurological Disorders |
| N-Methyl-D-Aspartate (NMDA) Receptor (GluN2B) | Antagonism | Neurodegenerative Diseases, Pain |
| Cannabinoid Receptors (CB1R, CB2R) | Ligand Binding (Agonism/Antagonism) | Various Physiological Regulation |
| DNA Gyrase | Inhibition | Antibacterial |
Anti-inflammatory Response Modulation
Indole derivatives have also been investigated for their ability to modulate inflammatory responses. Some synthesized indole derivatives have been evaluated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. researchgate.net One particular derivative, 1-(1H-indol-1-yl)-2-(4-((4-nitrophenyl)imino)methyl)phenoxy)ethanone, was identified as having strong anti-inflammatory and analgesic activity. researchgate.net Another natural compound, hinokitiol, which has antifungal properties, has also been shown to attenuate the expression of pro-inflammatory cytokines in macrophages, indicating its anti-inflammatory potential. mdpi.com
Antioxidant Activity Evaluation
Reactive oxygen species (ROS) can cause cellular damage, and antioxidants play a crucial role in mitigating this damage. nih.gov The antioxidant potential of C-3 substituted indole derivatives has been assessed through various assays. nih.gov The antioxidant activity is influenced by the nature of the substituent at the C-3 position of the indole nucleus. nih.gov For instance, a derivative with a pyrrolidinedithiocarbamate moiety demonstrated significant antioxidant properties. nih.gov The presence of an unsubstituted indole nitrogen atom is also considered important for the observed antioxidant activity. nih.gov
The following table presents the antioxidant activity of selected indole derivatives.
| Derivative | Assay | Result |
| Derivative 11 | DPPH scavenging | 31% activity. nih.gov |
| Derivative 12 | DPPH scavenging | 38% activity. nih.gov |
| Derivative 12 | - | Significant antioxidant properties. nih.gov |
Antiproliferative Studies on Cancer Cell Lines
The potential of indole-based compounds as anticancer agents has been explored. While direct studies on this compound against HepG-2 and MCF-7 cell lines were not detailed in the provided search results, related compounds have shown antiproliferative effects. For example, L-securinine, a natural product, exhibited remarkable antiproliferation activities on human breast cancer MCF-7 cells in a dose- and time-dependent manner. nih.gov It was found to induce apoptosis and cause cell cycle arrest. nih.gov Another study on a rhodanine (B49660) derivative containing an indole moiety showed weak antitumor activity against several cancer cell lines. mdpi.com These findings suggest that the indole scaffold can be a valuable template for the design of new anticancer drugs.
Potential as Antitubercular Agents: Cellular and Mechanistic Insights
The indole framework is recognized as a "privileged structure" in medicinal chemistry due to the ability of its derivatives to bind with high affinity to a multitude of receptors and proteins. nih.govresearchgate.net This has led to the exploration of indole-containing compounds for a wide range of therapeutic applications, including as antitubercular agents. nih.govresearchgate.netresearchgate.net The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel drugs that can overcome existing resistance mechanisms. nih.govbenthamdirect.com
While specific research focusing solely on the antitubercular properties of this compound is limited in publicly available literature, the broader class of indole derivatives has been extensively studied. nih.govresearchgate.net These investigations provide crucial insights into how the indole scaffold can be leveraged to develop new antitubercular agents. The general approach involves synthesizing various functionalized indole derivatives and evaluating their in vitro activity against Mtb, often the H37Rv strain. researchgate.netbenthamdirect.com
Some indole-based compounds have been found to inhibit essential mycobacterial processes, including the synthesis of the cell wall, replication, transcription, and translation. nih.gov For instance, certain indole-2-carboxamides have been identified as inhibitors of the MmpL3 transporter, which is vital for the transport of mycolic acids, a key component of the mycobacterial cell wall. rsc.orgsunderland.ac.ukacs.org Other indole derivatives are activated by mycobacterial enzymes to exert their effect. nih.gov The gut microbiota metabolite, indole propionic acid, has also demonstrated the ability to inhibit the growth of Mtb both in vitro and in vivo, further highlighting the potential of the indole core in anti-TB drug discovery. nih.govresearchgate.net
Elucidation of Structure-Activity Relationships
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For indole derivatives, these studies have been instrumental in identifying key features that contribute to their antitubercular potency. nih.gov
The type and placement of substituents on the indole ring dramatically affect the antitubercular activity. oup.com For example, in a series of indole-2-carboxamide derivatives, the introduction of different substituents led to compounds with minimum inhibitory concentrations (MICs) in the low nanomolar range, significantly more potent than many current anti-TB drugs. nih.gov
In one study on indole-2-carboxamides, derivatives with 4,6-difluoro substitutions on the indole ring showed excellent activity against drug-sensitive, MDR, and XDR Mtb strains. acs.org Another study highlighted that introducing electron-withdrawing groups, such as a nitro group, can enhance activity, while electron-donating groups may have the opposite effect. oup.comnih.gov The table below illustrates how different substituents on the indole ring of N-rimantadine indoleamides impact their antitubercular activity. rsc.org
| Compound | Substituent on Indole Ring | MIC (µM) against M. tuberculosis H37Rv |
| 8f | 5-fluoro | 0.62 |
| 8g | 5-chloro | 0.32 |
| 8h | 5-bromo | 0.70 |
Data sourced from a study on N-rimantadine indoleamides. rsc.org
The position of substituents on the indole scaffold is a critical determinant of biological activity. oup.com While direct SAR studies on the positional isomers of the amino group in 1-(amino-1H-indol-3-yl)ethanone are not extensively documented in the context of tuberculosis, the principle remains a cornerstone of medicinal chemistry. The location of functional groups can alter the molecule's ability to interact with its biological target. For instance, the activity of indole-2-carboxamides is highly dependent on the substitution pattern at various positions of the indole ring. rsc.orgnih.gov
Stereochemistry also plays a crucial role. Although this compound is not chiral, introducing substituents can create stereocenters. Different stereoisomers (enantiomers or diastereomers) of a chiral molecule can exhibit vastly different biological activities and metabolic profiles. sunderland.ac.uk Research on indolecarboxamides has identified specific stereoisomers with superior antitubercular potency, underscoring the importance of stereochemistry in the design of these agents. sunderland.ac.ukacs.org
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups necessary for biological activity. nih.gov For antitubercular indole derivatives, these models often include features like hydrogen bond donors (e.g., the indole N-H), hydrogen bond acceptors, and aromatic or hydrophobic regions that interact with the target protein. nih.gov
Lead optimization is the process of refining a lead compound to improve its drug-like properties. Based on SAR data, the this compound scaffold could be optimized through several strategies:
Modification of the amino and acetyl groups: Converting these groups into various amides, esters, or other functionalities to modulate activity and physicochemical properties.
Systematic substitution on the indole ring: Introducing diverse chemical groups at various positions to enhance potency and selectivity. oup.com
Hybridization: Combining the indole scaffold with other known antitubercular pharmacophores to create hybrid molecules with potentially novel or dual mechanisms of action.
These optimization strategies, guided by computational modeling and SAR data, are essential for transforming a promising scaffold like this compound into a viable clinical candidate. nih.govnih.gov
Computational and Theoretical Studies
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding how a ligand like 1-(7-amino-1H-indol-3-yl)ethanone might interact with a biological target.
Binding Mode Prediction and Active Site Interactions
Ligand Conformational Analysis within Biological Receptors
The conformational analysis of a ligand within a receptor's binding pocket provides insights into the structural changes the ligand undergoes to achieve an optimal fit. For this compound, such an analysis would reveal the most energetically favorable three-dimensional arrangement it adopts upon binding. The presence of the flexible amino and ethanone (B97240) groups suggests that the molecule can adopt various conformations. Understanding these conformations is vital for structure-based drug design.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of a molecule, which are fundamental to its reactivity and interactions.
Electronic Structure and Reactivity Predictions (e.g., DFT studies)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. A DFT study on this compound would provide valuable information on its electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. These parameters are essential for predicting the molecule's reactivity and its potential to engage in various chemical reactions.
Conformational Analysis and Energetic Profiles
Beyond the context of a biological receptor, quantum chemical methods can be used to perform a conformational analysis of this compound in different environments (e.g., in a vacuum or in a solvent). This analysis would identify the most stable conformations of the molecule and the energy barriers between them. The 7-amino group has the potential for intramolecular hydrogen bonding, which could influence the molecule's preferred conformation and target selectivity.
Spectroscopic Property Predictions (e.g., NMR, IR)
Quantum chemical calculations can also be used to predict the spectroscopic properties of a molecule, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predicted spectra can be compared with experimental data to confirm the molecule's structure. For this compound, predicting its 1H and 13C NMR chemical shifts and its IR vibrational frequencies would be invaluable for its characterization.
Molecular Dynamics Simulations (Potential for studying receptor interactions)
No published studies were found that have conducted molecular dynamics simulations on this compound to investigate its potential interactions with biological receptors.
In Silico Drug Discovery Approaches and Virtual Screening
There is no available information on the use of this compound in in silico drug discovery campaigns or its inclusion in virtual screening libraries for the identification of potential biological targets.
Analytical Methodologies for Characterization of 1 7 Amino 1h Indol 3 Yl Ethanone and Its Derivatives
Spectroscopic Techniques
NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including 1-(7-amino-1H-indol-3-yl)ethanone. By observing the magnetic behavior of atomic nuclei, NMR provides a detailed picture of the molecular structure.
Proton NMR (¹H NMR) is a powerful tool for determining the number, type, and arrangement of hydrogen atoms within a molecule. For indole (B1671886) derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons on the indole ring, the protons of the acetyl group, and the amine and pyrrolic NH protons. youtube.comnih.gov
In a typical ¹H NMR spectrum of a 3-acetylindole (B1664109), the acetyl protons (CH₃) appear as a sharp singlet, usually in the downfield region due to the electron-withdrawing effect of the adjacent carbonyl group. The protons on the indole ring exhibit complex splitting patterns (e.g., doublets, triplets, or multiplets) depending on their position and coupling with neighboring protons. youtube.com The chemical shifts and coupling constants of these aromatic protons are crucial for confirming the substitution pattern on the indole nucleus. The NH proton of the indole ring often appears as a broad singlet at a significantly downfield chemical shift. nih.govnih.gov For this compound, the protons of the amino group (NH₂) would also produce a characteristic signal.
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Indole NH | ~12.30 | Singlet | N/A |
| H-2 | ~8.45 | Singlet | N/A |
| H-4 | ~7.80 | Doublet of doublets | ~6.8, ~2.4 |
| H-5 | ~7.29 | Multiplet | - |
| H-6 | ~7.29 | Multiplet | - |
| H-7 | - | Doublet of doublets | ~6.0, ~1.2 |
| Acetyl CH₃ | ~2.40 | Singlet | N/A |
| Amino NH₂ | Variable | Broad Singlet | N/A |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the presence of other substituents on the indole ring.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms.
The carbonyl carbon of the acetyl group is typically observed at a very downfield chemical shift (around 180-200 ppm). The carbons of the indole ring appear in the aromatic region of the spectrum (approximately 100-140 ppm). The position of the signals for the indole carbons can help to confirm the substitution pattern. For instance, the carbon atom attached to the amino group (C-7) will experience a shift compared to an unsubstituted indole. The methyl carbon of the acetyl group appears in the upfield region of the spectrum.
| Carbon | Typical Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~181 |
| C-2 | ~136 |
| C-3 | ~113.5 |
| C-3a | ~126 |
| C-4 | ~123 |
| C-5 | ~121 |
| C-6 | ~122 |
| C-7 | - |
| C-7a | ~135 |
| Acetyl CH₃ | ~27 |
Note: The exact chemical shifts can vary depending on the solvent and other molecular factors.
While ¹H and ¹³C NMR provide foundational structural information, advanced NMR techniques can offer deeper insights, particularly for complex molecules or for distinguishing between isomers.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms.
COSY spectra show correlations between coupled protons, helping to trace the proton-proton networks within the molecule.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of proton and carbon signals.
HMBC spectra reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for piecing together the entire molecular structure, including the placement of substituent groups. researchgate.net
¹⁴N and ¹⁵N NMR: Nitrogen NMR can provide direct information about the nitrogen atoms in the indole ring and the amino group. While ¹⁴N NMR is often hampered by broad signals, ¹⁵N NMR, especially when coupled with techniques like HMBC, can be very informative for identifying tautomeric forms and studying the electronic structure around the nitrogen atoms. researchgate.net The fast tautomerization that can occur in some heterocyclic systems can sometimes be clarified using these advanced techniques. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio with very high accuracy (typically to within a few parts per million), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. mdpi.com For this compound (C₁₀H₁₀N₂O), HRMS would provide an exact mass that confirms this specific elemental formula, lending strong support to the proposed structure. mdpi.comresearchgate.net
Electrospray Ionization Mass Spectrometry (ESI-MS, ESI-MS-MS, ESI-TOF-MS) for Fragmentation Pathway Elucidation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules like this compound. In positive ion mode, the molecule is typically protonated to form the [M+H]⁺ ion. Tandem mass spectrometry (MS/MS) experiments, often performed with collision-induced dissociation (CID), provide detailed structural information by breaking the precursor ion into smaller fragment ions. The resulting fragmentation pattern is characteristic of the molecule's structure. nih.govnih.gov
For indole derivatives, common fragmentation pathways involve cleavages within the indole ring system and the substituent groups. For instance, in related indole compounds, the loss of small neutral molecules like CO or radicals can be observed. nih.gov The high-resolution capabilities of Time-of-Flight (TOF) mass analyzers allow for the accurate mass determination of both precursor and fragment ions, aiding in the confirmation of elemental compositions. nih.gov The study of fragmentation patterns is crucial for the structural identification of novel derivatives and for distinguishing between isomers. nih.gov
A systematic investigation of ketamine analogues, which share some structural similarities with substituted indoles, demonstrated that characteristic fragmentation pathways in ESI-MS/MS include the loss of H₂O or the sequential loss of specific substituent groups. nih.gov This highlights the potential to identify class-specific fragmentation rules for amino-indole derivatives.
Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-Q-TOF-MS/MS) for Purity and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection and identification capabilities of mass spectrometry. nih.gov This technique is indispensable for assessing the purity of this compound and for analyzing complex mixtures containing this compound and its derivatives.
Ultra-Performance Liquid Chromatography (UPLC), which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. nih.gov When coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, UPLC-Q-TOF-MS/MS provides a high-throughput and highly sensitive method for both qualitative and quantitative analysis. nih.gov This is particularly valuable in metabolomics studies and for the analysis of complex samples like fermented tea, where numerous compounds need to be separated and identified. nih.gov
In the context of this compound, LC-MS would be employed to separate the target compound from starting materials, byproducts, and degradation products. The mass spectrometer then provides confirmation of the identity of each separated component based on its mass-to-charge ratio and fragmentation pattern. The high sensitivity of modern LC-MS systems allows for the detection and quantification of trace-level impurities. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.
Based on general knowledge of indole and its derivatives, the following characteristic peaks would be expected:
N-H Stretching: The amino group (NH₂) at the 7-position and the indole N-H would show stretching vibrations in the region of 3200-3400 cm⁻¹. acs.orgresearchgate.net
C=O Stretching: The ethanone (B97240) (acetyl) group at the 3-position would exhibit a strong carbonyl (C=O) stretching absorption, typically in the range of 1610-1780 cm⁻¹. acs.org The exact position is influenced by the electronic effects of the indole ring.
Aromatic C=C Stretching: The aromatic carbon-carbon double bonds of the benzene (B151609) and pyrrole (B145914) rings would produce characteristic stretching bands in the 1400-1600 cm⁻¹ region. researchgate.net
C-H Bending: Out-of-plane bending vibrations of the C-H bonds on the aromatic ring typically appear below 1000 cm⁻¹. researchgate.net
Studies on substituted indoles have shown that the position of the N-H and C=O bands can be influenced by the position and nature of the substituents. For example, electron-withdrawing groups can shift the N-H vibration to lower frequencies. acs.org
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amino & Indole) | 3200-3400 |
| C=O Stretch (Ketone) | 1610-1780 |
| Aromatic C=C Stretch | 1400-1600 |
| C-H Bend (Aromatic) | <1000 |
This table is based on typical ranges for the specified functional groups in related compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems, which are known as chromophores. libretexts.org The indole ring system itself is a chromophore, and the presence of the amino and acetyl substituents on this compound will influence its UV-Vis absorption spectrum.
Molecules with unsaturated functional groups, such as the indole ring, undergo π → π* and n → π* transitions upon absorbing UV or visible light. nanoqam.ca The extent of conjugation in a molecule directly affects the wavelength of maximum absorption (λ_max). Larger conjugated systems generally result in a shift of λ_max to longer wavelengths (a bathochromic or red shift). libretexts.org
The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of the substituted indole chromophore. For comparison, unsubstituted indole exhibits absorption peaks. researchgate.net The amino group, being an auxochrome, is likely to cause a bathochromic shift and an increase in molar absorptivity. The acetyl group, also a chromophore, will further modify the spectrum. The analysis of the UV-Vis spectrum can be useful for quantitative analysis and for monitoring reactions involving this compound.
Table 2: General UV-Vis Absorption Characteristics of Chromophores
| Transition Type | Typical Wavelength Range (nm) | Description |
| π → π | 200-400 | Occurs in molecules with conjugated π-systems. libretexts.org |
| n → π | 250-600 | Involves the transition of a non-bonding electron to a π* antibonding orbital. libretexts.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govacs.org This technique can provide unambiguous information about bond lengths, bond angles, and intermolecular interactions of this compound in its solid state.
For indole derivatives, X-ray crystallography has been used to study the planarity of the indole ring system and the orientation of substituent groups. nih.govdoaj.org The indole ring itself is nearly planar. nih.gov The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds (e.g., N-H···O or N-H···π) and π-π stacking interactions. acs.orgacs.org
In the case of this compound, X-ray crystallography would reveal the conformation of the acetyl group relative to the indole ring and the nature of the hydrogen bonding network involving the amino group and the indole N-H. This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies.
Table 3: Key Structural Information from X-ray Crystallography of Indole Derivatives
| Structural Parameter | Typical Findings | Reference |
| Indole Ring Planarity | Deviates only slightly from planarity. | nih.gov |
| Intermolecular Interactions | Dominated by N-H···O hydrogen bonds, C-H···π, and π-π stacking. | acs.orgelsevierpure.com |
| Crystal Habit | Indole derivatives often form plate-like crystals. | acs.org |
Chromatographic Separation Techniques
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture, making it ideal for assessing the purity of this compound. nih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of indole compounds. nih.govsielc.com In this method, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. mdpi.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.
For this compound, an HPLC method would be developed by optimizing parameters such as the mobile phase composition, pH, and flow rate to achieve a sharp, symmetrical peak for the main compound, well-resolved from any impurities. oup.comnih.gov A UV detector is commonly used, set to a wavelength where the compound exhibits strong absorbance. mdpi.com The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Table 4: Typical HPLC Parameters for Indole Compound Analysis
| Parameter | Typical Condition | Reference |
| Column | Reversed-phase (e.g., C18) | sielc.comoup.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with acid (e.g., formic or acetic acid) | nih.govmdpi.com |
| Detection | UV, often at 280 nm | mdpi.com |
| Elution | Gradient or isocratic | nih.gov |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique used to monitor the progress of a chemical reaction. youtube.com It allows for the qualitative assessment of a reaction mixture by separating its components based on their differential partitioning between a stationary phase and a mobile phase. rochester.edu In the synthesis of this compound and its derivatives, TLC is crucial for determining the point of reaction completion, thereby preventing the formation of byproducts from prolonged reaction times or excessive heating.
The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically coated with a polar adsorbent like silica (B1680970) gel. nih.gov Alongside the reaction mixture, reference spots of the starting materials are also applied to the plate. youtube.comrochester.edu A third spot, known as a "cospot," where the reaction mixture is applied directly over the starting material spot, is often used to confirm if the reactant and product have similar retention factors (Rf values). rochester.edu The plate is then developed in a sealed chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, the components of the mixture travel at different rates. Polar compounds interact more strongly with the polar stationary phase and thus move shorter distances, resulting in lower Rf values, while less polar compounds travel further up the plate.
The progress of the reaction is visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. youtube.com For indole derivatives, which often contain a UV-active chromophore, visualization is commonly achieved by exposing the plate to ultraviolet (UV) light, typically at a wavelength of 254 nm, where the compounds appear as dark spots against a fluorescent background. nih.gov A reaction is generally considered complete when the spot corresponding to the limiting reactant is no longer visible in the reaction mixture lane.
The selection of the stationary and mobile phases is critical for achieving good separation. For indole derivatives, silica gel is a common stationary phase due to its polarity. nih.gov The mobile phase is typically a mixture of a more polar solvent (like ethyl acetate) and a less polar solvent (like hexane), with the ratio adjusted to achieve an optimal Rf value for the product, ideally between 0.3 and 0.4.
Table 1: Representative TLC Parameters for Monitoring Indole Derivative Synthesis
| Parameter | Description | Example Application |
| Stationary Phase | A thin layer of adsorbent material on a solid backing. | Pre-coated Silica Gel 60 F254 plates are standard for analyzing indole derivatives. nih.gov |
| Mobile Phase (Eluent) | A solvent or solvent mixture that flows through the stationary phase. | A mixture of hexane (B92381) and ethyl acetate (B1210297) is commonly used. The ratio is optimized based on the polarity of the specific reactants and products. |
| Sample Application | Application of starting material (SM), reaction mixture (RM), and a cospot (SM+RM). | Allows for direct comparison and tracking of reactant consumption and product formation. rochester.edu |
| Visualization | Method used to see the separated spots on the TLC plate. | UV light (254 nm) is effective for visualizing most indole derivatives due to their conjugated aromatic system. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds. oup.com While this compound itself may have limited volatility due to its polar amino and N-H groups, GC-MS is invaluable for identifying volatile impurities, precursors, or side-products in its synthesis, as well as for analyzing certain volatile derivatives.
For GC-MS analysis, compounds must be thermally stable and sufficiently volatile to be carried by the carrier gas through the GC column. mdpi.com Polar functional groups, such as the primary amine and the indole N-H in this compound, can lead to poor peak shape and thermal degradation. To overcome this, a derivatization step is often employed. This chemical modification converts polar functional groups into less polar, more volatile derivatives. Common derivatizing agents for amino groups include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replace active hydrogens with a trimethylsilyl (B98337) (TMS) group. researchgate.netuah.edu Another approach involves derivatization with alkyl chloroformates. nih.gov
Once derivatized, the sample is injected into the GC, where it is vaporized and separated based on boiling point and polarity in a capillary column. oup.com A common column choice is a non-polar or mid-polar column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., HP-5). mdpi.com The temperature of the GC oven is typically programmed to increase gradually, allowing for the sequential elution of compounds with different boiling points.
As components elute from the GC column, they enter the mass spectrometer, where they are ionized, most commonly by electron impact (EI) at 70 eV. mdpi.com The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound. This spectrum serves as a "molecular fingerprint" that can be compared against spectral libraries for positive identification. The technique has been successfully used to identify various indole metabolites, such as indole-3-acetic acid and indole-3-aldehyde, in complex biological matrices. researchgate.netresearchgate.net
Table 2: Typical GC-MS Parameters for the Analysis of Indole Derivatives
| Parameter | Description | Typical Setting / Value |
| Derivatization Agent | Chemical used to increase volatility and thermal stability of the analyte. | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for amino and indole N-H groups. researchgate.net |
| GC Column | The stationary phase where separation occurs. | HP-5MS (30 m × 0.25 mm × 0.25 µm) or similar 5% phenyl-polysiloxane column. mdpi.com |
| Carrier Gas | Inert gas used to move the sample through the column. | Helium at a constant flow rate (e.g., 1 mL/min). mdpi.com |
| Injector Temperature | Temperature at which the sample is vaporized. | 280 °C. mdpi.com |
| Oven Program | Temperature gradient used to elute compounds. | Initial temp 70-120°C, ramped at 10°C/min to a final temp of 260-300°C. oup.comresearchgate.net |
| Ionization Mode | Method for creating ions in the mass spectrometer. | Electron Impact (EI). mdpi.com |
| Ionization Energy | Energy of the electrons used for ionization. | 70 eV. mdpi.com |
| Mass Scan Range | The range of mass-to-charge ratios (m/z) detected. | 50–400 m/z. mdpi.com |
Future Research Directions and Applications in Advanced Chemical Research
Development of Novel Synthetic Methodologies for Enhanced Selectivity and Scalability
The future synthesis of 1-(7-amino-1H-indol-3-yl)ethanone and its derivatives will focus on creating more efficient, selective, and scalable methods. Classical approaches like the Fischer indole (B1671886) synthesis are foundational, but modern research is moving towards more sophisticated techniques. evitachem.com
Key areas of development include:
Regioselective Functionalization : Achieving precise control over the position of chemical modifications on the indole core is critical. evitachem.com Future methods will aim to improve regioselectivity, particularly for benzenoid-substituted indoles, which have traditionally been challenging to access compared to C2 and C3 functionalized indoles. nih.gov The development of syntheses for indolyne precursors, which can be generated under mild conditions, offers a versatile route to novel substituted indoles. nih.gov
Scalable Synthesis : Transitioning from laboratory-scale synthesis to large-scale production is a significant hurdle. Research into scalable methods, such as those developed for 7-methyl-4-azaindole, which use a bromine atom as a temporary placeholder, could be adapted for 7-aminoindole derivatives. enamine.net A general and scalable protocol for producing polysubstituted indoles from nitroarenes and methyl propiolate highlights a move towards more efficient and versatile manufacturing processes. mdpi.com
Automated Synthesis : High-throughput synthesis techniques are set to revolutionize drug discovery. The use of automated, miniaturized synthesis platforms, such as those employing acoustic droplet ejection (ADE) technology, allows for rapid screening of reactions and building blocks on a nanomole scale. nih.gov This approach enables the rapid exploration of chemical space and optimization of reaction conditions, demonstrating scalability from nano- to milligram quantities. nih.gov
Advanced Catalysis : Palladium-catalyzed reactions, including Sonogashira and Suzuki couplings and Heck reactions, are powerful tools for constructing the indole core and its analogs, such as azaindoles. organic-chemistry.orguni-rostock.de Future research will likely focus on developing novel catalysts and conditions, like the use of 18-crown-6 (B118740) to facilitate C-N cyclization, to improve yields, reduce the need for protecting groups, and enhance the practicality of these methods. organic-chemistry.org
Table 1: Emerging Synthetic Methodologies for Indole Derivatives
| Methodology | Description | Key Advantages | Relevant Research |
|---|---|---|---|
| Indolyne Chemistry | Generation of highly reactive indolyne intermediates from silyltriflate precursors, which can be trapped by various nucleophiles. | Access to unique, benzenoid-substituted indoles under mild conditions; C3 position remains available for further functionalization. | nih.gov |
| Automated Nanoscale Synthesis | Use of acoustic droplet ejection (ADE) for high-throughput, miniaturized reaction screening in 384-well plates. | Dramatically accelerates synthesis and optimization; reduces resource and waste; enables large-scale building block screening. | nih.gov |
| Palladium-Catalyzed Cyclization | Two-step procedure involving Sonogashira coupling followed by a C-N cyclization, often facilitated by additives like 18-crown-6. | Highly efficient and scalable for azaindole synthesis; avoids the need for protecting groups; good functional group tolerance. | organic-chemistry.org |
| Nitroarene-Based Synthesis | A general protocol involving the reaction of N-arylhydroxylamines (from nitroarene reduction) with electron-deficient alkynes. | Provides versatile access to a wide range of polysubstituted indoles, including C-7 substituted derivatives, with good yields. | mdpi.com |
Rational Design of Next-Generation Indole-Based Modulators for Specific Biological Targets
The structural versatility of the indole nucleus makes it a "privileged scaffold" that can be modified to interact with a vast number of therapeutic targets. nih.gov Rational design, guided by structure-activity relationship (SAR) studies and computational modeling, is key to developing next-generation modulators based on the this compound core.
Future design strategies will likely focus on:
Multi-Target Agents : For complex diseases like cancer, designing compounds that can simultaneously modulate multiple biological pathways is a rational approach. nih.govmdpi.com Indole derivatives have been developed as dual inhibitors, for example, targeting both the translocator protein (TSPO) and the murine double minute 2 (MDM2) protein, or both EGFR and VEGFR-2 kinases. nih.govmdpi.com
Targeting Protein-Protein Interactions : The indole scaffold can serve as a basis for designing inhibitors of challenging targets like protein-protein interactions.
Structure-Based Drug Design (SBDD) : When the three-dimensional structure of a target is known, SBDD allows for the precise design of ligands. mdpi.com This has been successfully applied to develop potent indole-2-carboxamide inhibitors of the mycobacterial MmpL3 transporter and 1-(1H-indol-1-yl)ethanone derivatives as inhibitors of the CBP/EP300 bromodomain. rsc.orgnih.gov A co-crystal structure of an inhibitor with its target provides an invaluable blueprint for further optimization. nih.gov
Conformational Restriction : This strategy involves designing more rigid molecules to improve binding affinity and selectivity. It was used to develop potent indole-based microtubule polymerization inhibitors, where a triazolopyridine core was used to lock the conformation. nih.gov
Table 2: Examples of Rationally Designed Indole-Based Modulators
| Compound Class | Target(s) | Therapeutic Area | Design Strategy | Key Findings |
|---|---|---|---|---|
| Indole-2-carboxamides | MmpL3 transporter | Tuberculosis, Pediatric Brain Tumors | Rational design based on known inhibitors, in silico prediction of BBB crossing. | Compound 8g showed high activity against M. tuberculosis (MIC = 0.32 µM) and low cytotoxicity. rsc.org |
| 1-(1H-indol-1-yl)ethanone Derivatives | CBP/EP300 Bromodomain | Castration-Resistant Prostate Cancer | Fragment-based virtual screening followed by chemical optimization. | Compound 32h was a potent CBP inhibitor (IC₅₀ = 0.037 µM) with high selectivity. nih.gov |
| Indole-based nih.govevitachem.comrsc.orgtriazolo[4,3-a]pyridines | Tubulin Polymerization | Cancer | Conformational restriction strategy to enhance potency. | Compound 12d showed potent antiproliferative activity (IC₅₀ = 15-69 nM) and inhibited tubulin polymerization. nih.gov |
| 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols | Norepinephrine Transporter (NET), Serotonin (B10506) Transporter (SERT) | CNS Disorders | SAR study to improve potency and selectivity for NET over SERT. | Compound 20 was a potent NET inhibitor (IC₅₀ = 4 nM) with 86-fold selectivity over SERT. nih.govresearchgate.net |
Mechanistic Elucidation of Biological Actions at the Molecular and Cellular Level
A deep understanding of how this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research will need to go beyond identifying targets to elucidating the precise molecular and cellular consequences of their interactions.
Key areas for mechanistic investigation include:
Target Engagement and Downstream Signaling : It is essential to confirm that a compound interacts with its intended target in a cellular environment and to map the subsequent changes in signaling pathways. For instance, indole-based CBP/EP300 inhibitors were shown to suppress the mRNA expression of the androgen receptor (AR) and its target genes in prostate cancer cells. nih.gov
Cellular Phenotypes : The ultimate effect of a compound is observed through its impact on cell behavior. Indole derivatives have been shown to induce a range of cellular responses, including cell cycle arrest, apoptosis, and disruption of the microtubule network. evitachem.comnih.govnih.gov For example, specific indole-based tubulin inhibitors were found to cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov
Polypharmacology : Many drugs interact with multiple targets, which can be responsible for both their efficacy and side effects. Annulated indole compounds have been shown to interact with both tubulin and actin, leading to reduced microtubule assembly and blocked cytokinesis, respectively. nih.gov Elucidating these multi-target interactions is critical for understanding the complete biological profile of a compound.
Kinetics of Target Binding : The duration of the interaction between a drug and its target (residence time) can be more predictive of its biological effect than binding affinity alone. nih.gov Future studies will likely incorporate kinetic analyses to better understand and predict the in vivo efficacy of new indole derivatives.
Application of Advanced Computational Methods in Compound Discovery and Optimization
Computer-aided drug discovery (CADD) is an indispensable tool for accelerating the process of finding and refining new drug candidates. beilstein-journals.org For a scaffold like this compound, computational methods can guide every stage of the research process.
Future applications will leverage:
Virtual Screening : Starting with a large library of virtual compounds, docking simulations can predict which molecules are most likely to bind to a specific biological target. This approach was used in the discovery of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com These models can predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to make next.
In Silico Optimization : Computational tools can be used to rationally design analogs with improved properties. nih.gov For example, computational studies on 1-(1H-indol-1-yl)ethanone derivatives targeting the COX-2 enzyme helped to identify candidates with potentially strong anti-inflammatory and analgesic activity. researchgate.net Molecular modeling can also predict how a compound binds to its target, as shown in studies of flavonoid derivatives inhibiting cholinesterase, where a lead compound was found to target both the catalytic and peripheral sites of the enzyme. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic nature of protein-ligand interactions, accounting for target flexibility and revealing the pathways of interaction. beilstein-journals.org Quantum mechanical calculations can be used to predict photophysical properties, as demonstrated in the rational design of a fluorescent indole analog, pyrido[3,2-b]indolizine. acs.org
Table 3: Computational Approaches in Indole Drug Discovery
| Computational Method | Application | Example | Reference |
|---|---|---|---|
| Molecular Docking | Predicting binding modes and affinities of ligands to a target protein. | Used to study the interaction of novel indole acrylamide (B121943) derivatives with tubulin and thiazole (B1198619) derivatives with acetylcholinesterase. | mdpi.comacademie-sciences.fr |
| Virtual Screening | Identifying potential hit compounds from large virtual libraries. | Fragment-based virtual screening led to the identification of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 inhibitors. | nih.gov |
| QSAR | Guiding the rational design of derivatives with enhanced specificity and reduced toxicity. | Proposed as a key tool for advancing the future of indole derivatives in drug discovery. | mdpi.com |
| In Silico ADME/T Prediction | Predicting drug-like properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). | Used to predict that designed indole-2-carboxamide analogues could cross the blood-brain barrier. | rsc.org |
| Quantum Mechanics | Calculating electronic properties to guide the design of molecules with specific characteristics. | Used to rationally design a fluorescent scaffold by controlling emission wavelengths through targeted substitutions. | acs.org |
Exploration of New Chemical Space through Diversification of the this compound Core
The this compound core offers multiple points for chemical modification, allowing for a broad exploration of new chemical space to discover novel biological activities. The indole heterocycle is highly amenable to modification, enabling the introduction of diverse chemical groups. nih.gov
Future research will explore diversification through:
Substitution at the Amino Group (C7) : The amino group is a key site for modification. It can be acylated or alkylated to introduce a wide variety of substituents, as demonstrated in the synthesis of 7-aminoalkyl-substituted flavonoids and N-(7-indolyl)benzenesulfonamide derivatives. nih.govsigmaaldrich.com It can also serve as a precursor for creating linked bis-indole structures. researchgate.net
Modification of the Acetyl Group (C3) : The ethanone (B97240) moiety at the C3 position can be modified through reactions like condensation with aldehydes or ketones. evitachem.com The C3 position is a common site for functionalization in many indole-based drug discovery programs. mdpi.com
Substitution on the Indole Ring : The indole nucleus itself can be further substituted at various positions (e.g., C4, C5, C6, and the N1 position). SAR studies have shown that substitution on the indole ring can significantly impact potency and selectivity, as seen in the development of monoamine reuptake inhibitors. nih.govresearchgate.net
Scaffold Hopping and Hybridization : This involves replacing the indole core with a related heterocycle or fusing it with other ring systems to create entirely new molecular architectures. Examples include the synthesis of indole-based nih.govevitachem.comrsc.orgtriazolo[4,3-a]pyridines and annulated indoles. nih.govnih.gov Combining the indole scaffold with other biologically active molecules, like pterostilbene, is another promising strategy to create hybrid compounds with enhanced activity. nih.gov
This systematic diversification, guided by biological and computational feedback, will be essential for unlocking the full therapeutic potential of this versatile chemical scaffold.
Q & A
Q. What are the standard synthetic routes for 1-(7-amino-1H-indol-3-yl)ethanone, and how are intermediates validated?
Methodological Answer: The synthesis typically involves functionalization of the indole core. A common approach is Friedel-Crafts acylation using acetyl chloride or acetic anhydride under acidic conditions to introduce the ethanone group at the 3-position. The 7-amino group is introduced via nitration followed by reduction or direct amination. For example, intermediates like 1-(7-nitro-1H-indol-3-yl)ethanone can be reduced using catalytic hydrogenation (H₂/Pd-C) to yield the amino derivative . Validation of intermediates is achieved through:
- NMR spectroscopy : Distinct aromatic proton environments (e.g., δ 7.3–8.0 ppm for indole protons and δ 2.6 ppm for acetyl groups) confirm substitution patterns .
- High-Resolution Mass Spectrometry (HRMS) : Precise molecular ion peaks (e.g., [M+H]⁺ at m/z 175.0634 for C₁₀H₁₀N₂O) verify purity and molecular formula .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
Methodological Answer:
- ¹H/¹³C NMR : The ethanone carbonyl signal appears at δ ~200 ppm in ¹³C NMR. Aromatic protons in the indole ring show coupling patterns indicative of substitution (e.g., doublets for adjacent protons at C-2 and C-4) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Mobile phases like acetonitrile/water (70:30) with 0.1% formic acid improve resolution .
- FT-IR : Stretching vibrations for NH₂ (~3400 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for structurally similar derivatives (e.g., regioisomers)?
Methodological Answer: Contradictions often arise from overlapping signals or misassignment of substituent positions. Strategies include:
- 2D NMR (COSY, HSQC, HMBC) : Correlations between NH₂ protons and adjacent aromatic carbons (e.g., HMBC coupling from NH₂ to C-7) confirm regiochemistry .
- X-ray crystallography : Single-crystal analysis (using SHELX programs) unambiguously determines bond lengths and angles, resolving ambiguities in substitution patterns .
- Isotopic labeling : Introducing ¹⁵N at the amino group helps distinguish NH₂ protons in crowded spectral regions .
Q. What strategies optimize synthetic yield in multi-step routes to this compound?
Methodological Answer:
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) improve coupling efficiency in Suzuki-Miyaura reactions for indole functionalization .
- Protecting groups : Temporary protection of the amino group (e.g., with Boc) prevents side reactions during acylation. Deprotection with TFA ensures high recovery .
- Reaction monitoring : Real-time TLC (silica gel, ethyl acetate/hexane) identifies incomplete steps, allowing reagent recharging (e.g., additional boronic acid in cross-couplings) .
Q. How can researchers systematically evaluate the biological activity of this compound derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR) studies : Introduce substituents (e.g., halogens, methoxy groups) at C-5 or C-6 and test antimicrobial activity via broth microdilution assays (MIC values against S. aureus or E. coli) .
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase). Prioritize derivatives with high binding affinity (< −8 kcal/mol) .
- In vitro toxicity : Assess cytotoxicity via MTT assays on mammalian cell lines (e.g., HEK-293) to ensure selectivity .
Data Contradiction and Validation
Q. How should researchers address discrepancies in melting points reported for derivatives?
Methodological Answer: Variations may stem from polymorphic forms or impurities. Mitigation includes:
- Recrystallization : Use solvent pairs (e.g., ethanol/water) to isolate pure polymorphs.
- DSC analysis : Differential scanning calorimetry detects phase transitions (e.g., endothermic peaks at true melting points) .
- Elemental analysis : Carbon-hydrogen-nitrogen (CHN) ratios within ±0.4% of theoretical values confirm purity .
Safety and Handling Protocols
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) during powder handling .
- Ventilation : Perform reactions in fume hoods to avoid inhalation of vapors (e.g., acetic anhydride during acylation) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
